molecular formula C10H16O B1606809 4-Methyl-beta-methylenecyclohex-3-ene-1-ethanol CAS No. 3269-90-7

4-Methyl-beta-methylenecyclohex-3-ene-1-ethanol

Cat. No. B1606809
Key on ui cas rn: 3269-90-7
M. Wt: 152.23 g/mol
InChI Key: UIMAEYMKYMNCGW-UHFFFAOYSA-N
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Patent
US06835686B2

Procedure details

A mixture of 300 parts of 8,9-limonene oxide, 6 parts of calcium hydroxide and 6 parts of carvacrol was refluxed at 215-230° C. for 2 hours in a three-necked flask equipped agitator, Dean-Stark trap, and temperature probe. After cooling and filtration 290 parts of the mixture containing 30% of unreacted epoxide and 43% 1,8-p-menthadien-10-ol (61% selectivity) was obtained.
[Compound]
Name
300
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
8,9-limonene oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-:1].[Ca+2].[OH-].[CH:4]1[C:11]([CH:12]([CH3:14])[CH3:13])=[CH:10][CH:9]=[C:7]([CH3:8])[C:5]=1O>>[C:7]1([CH3:8])[CH2:9][CH2:10][CH:11]([C:12]([CH2:14][OH:1])=[CH2:13])[CH2:4][CH:5]=1 |f:0.1.2|

Inputs

Step One
Name
300
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
8,9-limonene oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(O)C(C)=CC=C1C(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
222.5 (± 7.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped agitator, Dean-Stark trap, and temperature probe
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
filtration 290 parts of the mixture
ADDITION
Type
ADDITION
Details
containing 30% of unreacted epoxide

Outcomes

Product
Name
Type
product
Smiles
C1(=CCC(CC1)C(=C)CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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